2-(4-methylnaphthalen-1-yl)acetic acid
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Overview
Description
2-(4-Methylnaphthalen-1-yl)acetic acid is an organic compound with the molecular formula C13H12O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a carboxylic acid functional group attached to a naphthalene ring system
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as arylselenyl acetic acid derivatives, have been found to have diverse biological activities . These compounds have been used as powerful reagents in organic synthesis .
Mode of Action
It’s known that selenium-containing organic molecules, which are structurally similar to this compound, can act as either electrophiles or nucleophiles . This suggests that 2-(4-methylnaphthalen-1-yl)acetic acid might interact with its targets in a similar manner.
Biochemical Pathways
It’s known that selenium-containing compounds can affect various biological functions . For instance, Indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan in higher plants, is known to modulate various biological activities .
Result of Action
It’s known that selenium-containing compounds can exhibit antibacterial and antifungal activities . This suggests that this compound might have similar effects.
Action Environment
It’s known that the efficacy of similar compounds can be influenced by factors such as ph .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylnaphthalen-1-yl)acetic acid can be achieved through several methods. One common approach involves the reaction of 4-methylnaphthalene with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Another method involves the use of Grignard reagents. In this approach, 4-methylnaphthalene is first converted to its corresponding Grignard reagent by reaction with magnesium in dry ether. The Grignard reagent is then reacted with carbon dioxide to yield the carboxylic acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylnaphthalen-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
2-(4-Methylnaphthalen-1-yl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-acetic acid: Similar structure but lacks the methyl group on the naphthalene ring.
2-(Naphthalen-1-yl)acetic acid: Similar structure but without the methyl group.
4-Methylnaphthalene-1-carboxylic acid: Similar structure but with the carboxylic acid group directly attached to the naphthalene ring.
Uniqueness
2-(4-Methylnaphthalen-1-yl)acetic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the naphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Properties
CAS No. |
25178-74-9 |
---|---|
Molecular Formula |
C13H12O2 |
Molecular Weight |
200.2 |
Purity |
95 |
Origin of Product |
United States |
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